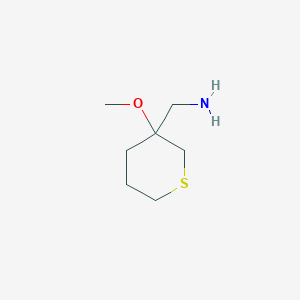

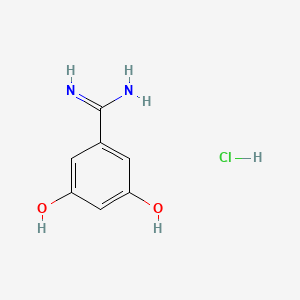

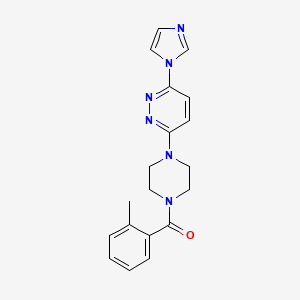

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses the crystal structures of N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate and 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid, which are photochemically inert due to their conformation . The second paper describes the synthesis, characterization, and optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, which exhibits solvatochromic effects in various solvents .

Synthesis Analysis

While the synthesis of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is not detailed in the provided papers, the synthesis of a related compound, 2-Chloro-N-(2,4-dinitrophenyl) acetamide, is described in the second paper. This compound was synthesized and characterized using NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis . These techniques could potentially be applied to the synthesis and characterization of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography. For instance, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular hydrogen bonding and several intermolecular interactions that contribute to the crystal packing . Although the exact molecular structure of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is not provided, similar analytical methods could be used to determine its structure.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions involving N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide. However, the photochemical inertness of related compounds due to their conformation is discussed in the first paper . This suggests that the compound of interest may also exhibit specific photochemical properties based on its molecular conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, such as solvatochromic effects and optical properties in various solvents, are explored in the second paper . These properties are influenced by the polarity of the solvent and the presence of intramolecular and intermolecular interactions. While the properties of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide are not directly reported, similar analyses could be conducted to understand its behavior in different environments.

Aplicaciones Científicas De Investigación

Antibacterial Agents Development

Research has been conducted on the synthesis and QSAR studies of compounds including 2-(4-chlorophenyl) derivatives as potential antibacterial agents. These compounds have been evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The QSAR studies highlighted the positive contribution of substituents indicating an increase in hydrophobicity or steric bulk character, which may enhance antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another study focused on the synthesis of bioactive benzothiazolinone acetamide analogs, which were evaluated for their photovoltaic efficiency and ligand-protein interactions. The compounds exhibited good light-harvesting efficiency (LHE) and free energy of electron injection, making them potential photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies were performed to understand the binding interactions of these compounds with Cyclooxygenase 1 (COX1), indicating their potential in drug design (Mary et al., 2020).

Vibrational Spectroscopic Studies

Vibrational spectroscopy has been employed to characterize the antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide. Through density functional theory (DFT) and natural bond orbital analysis, studies have provided insights into the stereo-electronic interactions leading to stability and potential antiviral activity (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial Activity of Novel Derivatives

Research into the synthesis of novel thiazolidinone and acetidinone derivatives has demonstrated their antimicrobial activity against a range of microorganisms. These studies are crucial for the development of new antimicrobial agents, highlighting the potential medical applications of these compounds (Mistry, Desai, & Intwala, 2009).

Antimicrobial and Antifungal Agents

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research indicates the potential use of these compounds in treating various pathogenic infections, with some derivatives showing promising activity (Debnath & Ganguly, 2015).

Propiedades

IUPAC Name |

N-butyl-2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2/c1-2-3-8-18-15(21)10-20-11-19-14(9-16(20)22)12-4-6-13(17)7-5-12/h4-7,9,11H,2-3,8,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNIWILXQMEUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2499872.png)

![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)

![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/no-structure.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)

![3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2499882.png)

![(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2499889.png)